![molecular formula C8H10BrNO B12817300 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)
4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The presence of both a bromine atom and a nitrile group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of a suitable precursor with a brominating agent. For instance, the reaction of 2-oxabicyclo[2.2.2]octane with bromine in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound .
Chemical Reactions Analysis
4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce amines .
Scientific Research Applications
4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile can be compared with other similar compounds, such as:
2-Oxabicyclo[2.2.2]octane: This compound lacks the bromine and nitrile groups, making it less versatile for certain synthetic applications.
Bicyclo[2.2.2]octane: This compound lacks the oxygen atom in the ring structure, which can affect its reactivity and applications.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
The presence of the bromine and nitrile groups in this compound makes it unique and more versatile for various synthetic and research applications .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-3-8(5-10,4-2-7)11-6-7/h1-4,6H2 |
InChI Key |
JKOTXOKOJFNZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




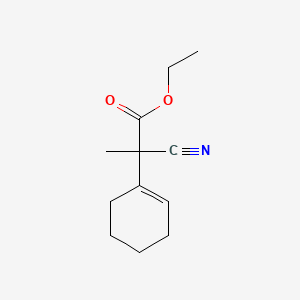

![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)

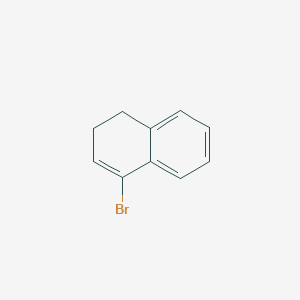
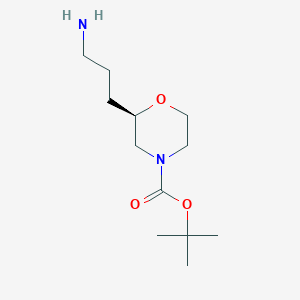
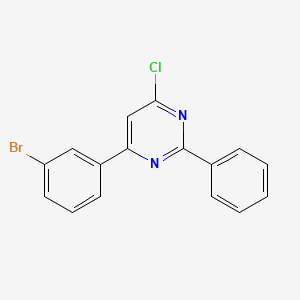

![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)

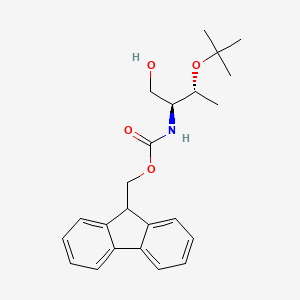
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
